MRT 67307 dihydrochloride is a potent inhibitor of several kinases, including TANK-binding kinase 1, inhibitor of nuclear factor kappa-B kinase epsilon, and the salt-inducible kinases. It is recognized for its role in modulating various cellular processes, particularly in immune responses and inflammation. The compound has garnered attention in scientific research for its potential therapeutic applications.
MRT 67307 dihydrochloride is derived from a series of chemical compounds designed to inhibit specific kinases involved in signaling pathways related to inflammation and immune responses. Its synthesis and characterization have been documented in various scientific studies, highlighting its efficacy and specificity as a kinase inhibitor.
MRT 67307 dihydrochloride is classified as a small molecule kinase inhibitor. It specifically targets:
The synthesis of MRT 67307 dihydrochloride involves several chemical reactions that yield the final compound in a dihydrochloride salt form. The detailed synthetic pathway typically includes the following steps:
The precise conditions for each step can vary based on the specific protocols used in different laboratories. The solubility of MRT 67307 dihydrochloride in dimethyl sulfoxide is reported to be greater than 23.3 mg/mL, facilitating its use in various biological assays .
The molecular formula for MRT 67307 dihydrochloride is with a molecular weight of approximately 501.07 g/mol. The structure features multiple functional groups that contribute to its activity as a kinase inhibitor.
The compound's structure allows for interactions with the active sites of target kinases, inhibiting their activity effectively. Detailed structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate binding interactions.
MRT 67307 dihydrochloride has been shown to participate in various biochemical reactions primarily through its inhibition of kinase activity. For example:
In vitro assays demonstrate that MRT 67307 effectively inhibits target kinases at low concentrations, showcasing its potency and specificity. Kinase assays typically utilize radiolabeled ATP and specific substrates to measure enzyme activity before and after compound treatment.
MRT 67307 exerts its effects by binding to the ATP-binding site of target kinases, thereby blocking their phosphorylation activity. This action disrupts signaling pathways involved in inflammation and immune responses.
Research indicates that MRT 67307 does not inhibit nuclear factor kappa-B activation but selectively blocks other pathways mediated by TBK1 and IKKε, leading to decreased production of inflammatory cytokines like interferon beta .
MRT 67307 dihydrochloride has several scientific applications:
MRT 67307 dihydrochloride is a synthetic small-molecule kinase inhibitor with the systematic chemical name: N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride [1] [3] [6]. The structure features a central pyrimidine ring substituted with cyclopropyl and aniline groups, linked to a cyclobutane carboxamide moiety via a propylamino chain. The addition of two hydrochloride salts enhances its solubility and stability. The morpholinylmethyl group attached to the phenyl ring contributes to its affinity for kinase targets [4] [9].
Key structural identifiers include:
O=C(C1CCC1)NCCCNC2=NC(NC3=CC(CN4CCOCC4)=CC=C3)=NC=C2C5CC5.Cl.Cl
[1] [5] ZIKXPHATVRPOQG-UHFFFAOYSA-N
[1] [10] The compound has the molecular formula C₂₆H₃₆N₆O₂·2HCl, corresponding to a free base molecular weight of 464.60 g/mol and a dihydrochloride salt weight of 537.52 g/mol [1] [2] [6]. The 72.92 g/mol increase from the free base to the salt form is attributed to the addition of two hydrochloric acid molecules (35.46 g/mol each). Elemental analysis confirms a carbon-hydrogen-nitrogen (CHN) distribution typical of polyaromatic kinase inhibitors, with nitrogen atoms constituting 15.6% of the molecular mass, enabling hydrogen bonding with kinase domains [4] [9].
Table 1: Elemental Composition
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon (C) | 26 | 312.42 | 58.12 |
Hydrogen (H) | 38 | 38.30 | 7.12 |
Nitrogen (N) | 6 | 84.08 | 15.64 |
Oxygen (O) | 2 | 32.00 | 5.95 |
Chlorine (Cl) | 2 | 70.90 | 13.19 |
Total | - | 537.52 | 100.00 |
MRT 67307 dihydrochloride exhibits high solubility in polar solvents: 100 mM in dimethyl sulfoxide (DMSO) and 20 mM in water at room temperature [1] [6] [9]. This solubility profile facilitates its use in in vitro biological assays. The compound remains stable for at least 3 years when stored desiccated at room temperature, though long-term storage recommendations include protection from light and moisture to prevent hydrolysis of the amide bonds [1] [9]. Solutions in DMSO are stable for 1 year at -20°C, while aqueous solutions should be used immediately due to potential degradation [9].
Table 2: Solubility and Storage Conditions
Solvent | Max. Concentration (mg/mL) | Max. Concentration (mM) | Storage Recommendations |
---|---|---|---|
Water | 10.75 | 20.0 | Use immediately; avoid long-term storage |
DMSO | 53.75 | 100.0 | -20°C (1 year); avoid freeze-thaw cycles |
PBS (pH 7.4) | <1.0 | <1.9 | Not recommended |
Nuclear Magnetic Resonance (NMR): While experimental NMR spectra are not fully detailed in public sources, the structure predicts characteristic signals:
Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) shows a protonated free base ion [M+H]⁺ at m/z 465.2987 (calculated for C₂₆H₃₇N₆O₂). The dihydrochloride form yields [M+2H-Cl]⁺ at m/z 501.2602 [1] [9].
High-Performance Liquid Chromatography (HPLC): Purity is ≥98% when analyzed by reverse-phase HPLC using a C18 column (method: 10%–90% acetonitrile/water gradient, 0.1% trifluoroacetic acid) with detection at 254 nm [1] [3] [6]. The retention time (Rₜ) is typically 6–8 minutes under these conditions [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: